Clausine F

Description

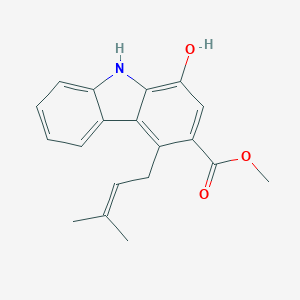

Structure

3D Structure

Properties

CAS No. |

142846-96-6 |

|---|---|

Molecular Formula |

C19H19NO3 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

methyl 1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carboxylate |

InChI |

InChI=1S/C19H19NO3/c1-11(2)8-9-12-14(19(22)23-3)10-16(21)18-17(12)13-6-4-5-7-15(13)20-18/h4-8,10,20-21H,9H2,1-3H3 |

InChI Key |

PAQIMQDRJHTGBI-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)O)C |

Canonical SMILES |

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)O)C |

Other CAS No. |

142846-96-6 |

Synonyms |

clausine F clausine-F |

Origin of Product |

United States |

Isolation and Elucidation of Natural Clausine F

Natural Occurrence and Source Organisms of Clausine F

This compound is found in several plant species, particularly within the Rutaceae family, and has also been detected in certain microbial profiles.

The genus Clausena is a primary source of this compound. The compound has been successfully isolated from the stem bark and roots of Clausena excavata. nih.govepa.govacgpubs.orgnih.gov Specifically, research has reported its presence in the roots of C. excavata collected from regions like Suratthani Province, Southern Thailand. acgpubs.org Beyond C. excavata, this compound has also been isolated from the leaves of Clausena harmandiana. tci-thaijo.org Another species, Clausena anisata, has also been noted as a source of this compound. nih.gov

In addition to Clausena species, this compound has been identified in the genus Murraya. It has been isolated from the roots of Murraya siamensis. acgpubs.orgresearchgate.net The isolation from M. siamensis contributes to the understanding of the distribution of this carbazole (B46965) alkaloid across related plant genera within the Rutaceae family. researchgate.net

Beyond botanical sources, this compound has been detected in the metabolite profiles of microbial organisms. Specifically, it was identified during the metabolite profiling of aquatic actinobacteria isolated from Kallar Kahar Lake in Pakistan. cabidigitallibrary.org This detection was achieved through ultra-performance liquid chromatography-mass spectrometric (UPLC-MS) analysis, suggesting that actinobacteria can also produce this compound as part of their diverse secondary metabolites. cabidigitallibrary.org

Methodological Advances in the Extraction and Isolation of this compound

The extraction and isolation of this compound, like other natural alkaloids, typically involve a series of sophisticated chromatographic techniques. General approaches for alkaloid extraction from natural sources often begin with alcohol extraction, utilizing solvents such as methanol (B129727) or ethanol. jocpr.com This is frequently followed by acid-base extraction steps to selectively remove impurities and concentrate the alkaloids. jocpr.com

For the isolation of this compound from plant materials, researchers have employed various methods. For instance, studies involving Clausena excavata have utilized successive extraction with solvents like hexane, chloroform, and methanol from the plant roots, followed by evaporation under reduced pressure to obtain crude extracts. ajol.info Subsequent purification often involves chromatographic techniques. Repeated silica (B1680970) gel column chromatography has been a common and effective method for purifying this compound and other related carbazole alkaloids from complex plant extracts. acgpubs.orgresearchgate.net In the case of Clausena indica, an ethyl acetate (B1210297) extract was fractionated using normal phase column chromatography to isolate compounds, including related carbazole alkaloids. nih.gov These methodological advances enable the separation of this compound from other co-occurring compounds present in the crude extracts.

Advanced Spectroscopic Characterization Approaches for Structural Confirmation

The definitive structural confirmation of this compound, as with many complex natural products, relies on a suite of advanced spectroscopic techniques. The structures of isolated compounds, including this compound, are typically elucidated through comprehensive spectroscopic analysis. epa.govacgpubs.orgnih.govtci-thaijo.org

Key spectroscopic methods employed for the characterization of carbazole alkaloids like this compound include:

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : This technique provides precise molecular weight information, allowing for the determination of the exact molecular formula of this compound (C₁₉H₁₉NO₃). nih.govresearchgate.net Mass spectrometry is vital for confirming the elemental composition and often reveals fragmentation patterns that aid in structural elucidation.

Ultraviolet (UV) and Infrared (IR) Spectroscopy : UV spectroscopy provides information about the chromophores present in the molecule, characteristic of carbazole alkaloids. mdpi.com IR spectroscopy helps identify key functional groups within the compound, such as hydroxyl, ester carbonyl, and aromatic groups. mdpi.com

The combination of these spectroscopic data allows researchers to unambiguously confirm the structure of this compound and differentiate it from other related natural products.

Total Synthesis and Synthetic Methodologies for Clausine F

Retrosynthetic Strategies and Precursor Synthesis for the Carbazole (B46965) Core

A logical retrosynthetic analysis of Clausine F reveals that the molecule can be disconnected into a carbazole core and a prenyl side chain. The primary challenge lies in the regioselective construction of the substituted carbazole nucleus. Key disconnections often involve the C-C and C-N bonds that form the central pyrrole (B145914) ring of the carbazole system.

A plausible retrosynthetic approach, inspired by syntheses of related 1-oxygenated carbazole alkaloids, begins by disconnecting the prenyl group, suggesting a late-stage introduction via functionalization of a pre-formed carbazole core. This core, a substituted 1-hydroxycarbazole derivative, can be further simplified. The central pyrrole ring can be retrosynthetically opened, leading to precursor molecules that can be coupled and cyclized using various methodologies.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are powerful tools for the construction of carbazole frameworks. One common strategy involves the intramolecular cyclization of a diarylamine precursor. This approach offers good control over the substitution pattern of the final carbazole product. In the context of synthesizing oxygenated carbazoles similar to this compound, a typical precursor would be a suitably substituted diarylamine.

The cyclization is often achieved using a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant. The reaction proceeds through a sequence of C-H activation and C-N bond formation. The choice of ligands and reaction conditions is crucial for achieving high yields and regioselectivity. While a direct application to this compound is not extensively detailed, the synthesis of the related Clausine V utilizes a Pd(II)-catalyzed cyclization of a diarylamine precursor, highlighting the viability of this approach for this class of molecules nih.gov.

Table 1: Representative Conditions for Palladium-Catalyzed Carbazole Synthesis

| Catalyst | Oxidant | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | Cu(OAc)₂ | DMF | 130 (Microwave) | nih.gov |

| Pd(OAc)₂ | Air | Pivalic Acid | 100 | d-nb.info |

This methodology's compatibility with a variety of functional groups makes it a versatile tool in the synthesis of complex carbazole alkaloids nih.gov.

Annulation Reactions and Ring Closure Methodologies

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to the synthesis of polycyclic systems like carbazoles. Various annulation strategies can be envisioned for the construction of the carbazole core of this compound. These methods often involve the reaction of an indole (B1671886) derivative with a suitable partner that provides the atoms necessary to complete the second benzene (B151609) ring.

While specific examples of annulation reactions leading directly to this compound are not prominently featured in the literature, general methods for carbazole synthesis through annulation are well-established. These can include Diels-Alder reactions, transition metal-catalyzed annulations, and cascade reactions that form multiple bonds in a single operation. The key is to design precursors that will lead to the specific substitution pattern found in this compound.

Fischer-Borsche Cyclization and Related Indole Ring Formation

The Fischer indole synthesis is a classic and widely used method for the construction of the indole nucleus, which is the foundation of the carbazole skeleton. The Borsche–Drechsel cyclization, a variation of the Fischer synthesis, specifically produces tetrahydrocarbazoles from the reaction of arylhydrazines with cyclohexanones, which can then be aromatized to carbazoles researchgate.netwikipedia.org.

This two-step process involves the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed doi.orgdoi.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the tetrahydrocarbazole wikipedia.org. Subsequent dehydrogenation, often using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or palladium on carbon (Pd/C), affords the aromatic carbazole core wvu.edu. Although a powerful method for generating the basic carbazole framework, its direct application in a total synthesis of this compound has not been specifically detailed in prominent literature. The challenge would lie in starting with appropriately substituted phenylhydrazine (B124118) and cyclohexanone (B45756) precursors to achieve the correct oxygenation and substitution pattern of this compound.

Strategic Functionalization and Introduction of the Prenyl Moiety

A crucial step in the total synthesis of this compound is the introduction of the 3-methyl-2-butenyl (B1208987) (prenyl) group at the C-4 position of the carbazole nucleus. This is typically accomplished after the formation of the core structure.

Key Reaction Steps: Wittig Reaction and its Applications

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. In the context of synthesizing carbazole alkaloids, the Wittig reaction can be employed to build or modify side chains. For instance, in the synthesis of alkaloids related to this compound, a Wittig homologation has been used to extend a side chain, which is then further elaborated doi.orgresearchgate.net.

A common strategy involves a Wittig reaction between a carbazole-based aldehyde and a suitable phosphonium ylide to install a carbon chain that can be subsequently modified to the desired prenyl group or other side chains doi.org. The choice of the ylide (stabilized or non-stabilized) and reaction conditions allows for control over the stereochemistry of the resulting double bond nih.gov.

Table 2: General Scheme of Wittig Reaction in Alkaloid Synthesis

| Carbonyl Compound | Wittig Reagent | Product |

| Carbazole-aldehyde | (Triphenylphosphoranylidene)acetate | Carbazole-acrylate derivative |

This reaction is highly valuable due to its reliability and functional group tolerance nih.gov.

Key Reaction Steps: Claisen Rearrangement Pathways

The Claisen rearrangement is a powerful and stereospecific doi.orgdoi.org-sigmatropic rearrangement used to form carbon-carbon bonds. In the synthesis of this compound and related natural products, the ortho-Claisen rearrangement is a key strategy for introducing the prenyl group onto the aromatic carbazole core doi.org.

This process typically involves the O-prenylation of a phenolic hydroxyl group on the carbazole nucleus to form an allyl aryl ether. Upon heating, this ether undergoes a concerted rearrangement where the prenyl group migrates from the oxygen atom to the ortho-position of the aromatic ring, thus forming the C-prenylated carbazole doi.org.

In the synthesis of analogs of this compound, a precursor such as Clausine E, which possesses a phenolic hydroxyl group, is first reacted with a prenyl halide (e.g., prenyl bromide) in the presence of a base to form the O-prenyl ether. Subsequent heating of this intermediate in a high-boiling solvent like o-dichlorobenzene or N,N-dimethylaniline triggers the Claisen rearrangement to furnish the C-prenylated product researchgate.net. This strategic introduction of the prenyl moiety late in the synthesis is an efficient way to construct the final target molecule.

O-Prenylation via Mitsunobu Reaction and Analogous Procedures

The introduction of a prenyl group onto the Clausine E scaffold is a pivotal step in the total synthesis of this compound. This is achieved through a two-step sequence commencing with an O-prenylation, followed by a thermal rearrangement. The Mitsunobu reaction has proven to be an effective method for the initial O-alkylation step, forming a prenyl ether intermediate.

In this procedure, the phenolic hydroxyl group of Clausine E is reacted with prenyl alcohol. The reaction is facilitated by the classic Mitsunobu reagents: a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds by activating the alcohol oxygen through a phosphonium intermediate, which is then displaced by the nucleophilic phenoxide of Clausine E. This method is highly valued for its mild conditions and reliability in forming C-O bonds with inversion of configuration at the alcohol carbon, although in the case of the achiral prenyl alcohol, this is not a factor.

Detailed research by Kamat et al. outlines a concise and effective protocol for this transformation. The reaction of Clausine E with prenyl alcohol under Mitsunobu conditions successfully yields the O-prenylated intermediate, 1-(3-methylbut-2-enyloxy)-9H-carbazole-3-carboxylate, in high yield. researchgate.net

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Clausine E | Prenyl alcohol, PPh₃, DIAD | THF (Tetrahydrofuran) | 0 °C to Room Temperature | 6-8 hours | 85% |

Total Synthesis of this compound Utilizing Clausine E as an Intermediate

The total synthesis of this compound has been efficiently accomplished in a concise sequence starting from the readily available carbazole alkaloid, Clausine E. This strategy hinges on a key O-prenylation step followed by a sigmatropic rearrangement to install the characteristic C-prenyl group at the C-4 position.

The synthesis begins with the O-prenylation of the C-1 hydroxyl group of Clausine E as described in the previous section, typically via a Mitsunobu reaction, to form the corresponding prenyl aryl ether. researchgate.net This intermediate is then subjected to a thermal Claisen rearrangement. The Claisen rearrangement is a powerful and reliable pericyclic reaction in organic synthesis for forming carbon-carbon bonds. nih.gov

In the context of this compound synthesis, heating the O-prenylated ether intermediate induces a nih.govnih.gov-sigmatropic rearrangement. The prenyl group migrates from the oxygen atom to the adjacent ortho-carbon (C-2), which is sterically hindered. A subsequent Cope rearrangement can then move the group to the para-position (C-4), followed by tautomerization to restore aromaticity, yielding the thermodynamically stable C-prenylated product, this compound. The synthesis reported by Kamat et al. achieved this transformation by refluxing the intermediate in a high-boiling solvent, which furnished this compound in good yield. researchgate.net

This two-step sequence from Clausine E represents an efficient and direct total synthesis of this compound.

| Step | Starting Material | Transformation | Key Reagents/Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Clausine E | O-Prenylation | Prenyl alcohol, PPh₃, DIAD, THF | 1-(3-methylbut-2-enyloxy)-9H-carbazole-3-carboxylate | 85% |

| 2 | 1-(3-methylbut-2-enyloxy)-9H-carbazole-3-carboxylate | Claisen Rearrangement | o-dichlorobenzene, reflux | This compound | 75% |

Development of Novel and Efficient Synthetic Routes for this compound Analogues

The development of novel synthetic routes to analogues of this compound and other prenylated carbazole alkaloids is an active area of research, driven by the desire to create libraries of related compounds for biological screening. Efficient methodologies focus on the versatile construction of the carbazole core and the strategic introduction of prenyl or other lipophilic side chains.

One innovative approach involves the reductive ring-opening of pyranocarbazole alkaloids. For instance, the DIBAL-H promoted reductive opening of dialkylpyrano[3,2-a]carbazoles provides direct access to a wide array of prenyl- and geranyl-substituted carbazoles. This method of forming a pyran ring followed by its reductive cleavage represents a new and efficient strategy for introducing these crucial side chains, allowing for the synthesis of numerous natural product analogues.

Another strategy focuses on the divergent synthesis from a common prenylated precursor. For example, the Vilsmeier-Haack reaction performed on the prenylated carbazole alkaloid (+)-S-Mahanimbine can lead to unusual oxidative cyclizations and transformations, yielding several distinct tetracyclic carbazole natural products. This approach allows for the generation of significant molecular diversity from a single, readily available starting material. Such divergent strategies are highly efficient for creating a library of analogues for structure-activity relationship (SAR) studies.

Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and subsequent oxidative cyclization, are powerful tools for constructing the carbazole skeleton itself. These modern cross-coupling methods offer broad substrate scope and functional group tolerance, facilitating the synthesis of diverse carbazole precursors that can then be subjected to various prenylation strategies to generate this compound analogues.

Biological Activities and Mechanistic Investigations of Clausine F

Antimicrobial Activity Profiling

Antibacterial Efficacy Against Clinically Relevant Pathogens (e.g., MRSA SK1)

There is no specific data available in the reviewed literature regarding the antibacterial efficacy of Clausine F against methicillin-resistant Staphylococcus aureus (MRSA), including the specific MRSA SK1 strain. Minimum Inhibitory Concentration (MIC) values and other efficacy metrics for this compound have not been reported. While the Clausena genus is known to produce various alkaloids with antimicrobial properties, the specific activity profile of this compound remains uncharacterized.

Molecular Mechanisms of Antibacterial Action (e.g., Efflux Pump Inhibition, Cellular Division Protein Targeting)

No studies were identified that investigate the molecular mechanisms of antibacterial action for this compound. There is no evidence to suggest its involvement in processes such as efflux pump inhibition or the targeting of cellular division proteins like FtsZ.

Comparative Antimicrobial Spectrum and Potency with Related Alkaloids

A comparative analysis of the antimicrobial spectrum and potency of this compound against other related carbazole (B46965) alkaloids is not available in the current scientific literature.

Antiproliferative Activity Investigations

Efficacy in Established Cancer Cell Lines (e.g., MDA-MB-231, HeLa, HepG2)

There are no published studies detailing the antiproliferative efficacy of this compound in the specified cancer cell lines (MDA-MB-231, HeLa, HepG2). Consequently, no IC₅₀ (half-maximal inhibitory concentration) values for this compound are available for these cell lines. In contrast, a related compound, Clausine B, has been evaluated and showed IC₅₀ values of 21.50 µg/mL for MDA-MB-231, 22.90 µg/mL for HeLa, and 28.94 µg/mL for HepG2. However, these findings are specific to Clausine B and cannot be extrapolated to this compound.

Cellular Mechanisms Underlying Antiproliferative Effects (e.g., Cell Cycle Modulation, Apoptosis Induction)

The cellular mechanisms underlying any potential antiproliferative effects of this compound, such as its ability to modulate the cell cycle or induce apoptosis, have not been investigated. Research on these pathways has been conducted for other compounds but not for this compound.

Other Biological Activities (e.g., Platelet Aggregation Inhibition)

This compound, a 4-prenylcarbazole alkaloid isolated from the stem bark of Clausena excavata, has been identified as a compound with significant biological activity, particularly in the inhibition of platelet aggregation nih.govepa.gov. While the detailed mechanistic data for this compound is not extensively documented in readily available literature, studies on its closely related analogue, Clausine D, isolated from the same plant, provide valuable insight into the potential mechanisms of action for this class of compounds nih.govnih.gov.

Platelet aggregation is a critical process in hemostasis, but its abnormal activation can lead to thrombosis and cardiovascular diseases. The inhibition of this process is a key therapeutic goal. Research has demonstrated that carbazole alkaloids from the genus Clausena can interfere with several pathways involved in platelet activation and aggregation nih.govresearchgate.netresearchgate.net.

Studies on Clausine D have shown that it effectively inhibits the aggregation and release reaction of washed rabbit platelets induced by agents such as arachidonic acid and collagen nih.gov. The mechanism behind this inhibition is believed to be the suppression of thromboxane A2 (TXA2) formation nih.govnih.gov. TXA2 is a potent platelet agonist synthesized from arachidonic acid, and its inhibition is a common mechanism for antiplatelet drugs.

The inhibitory effects of Clausine D were observed to be concentration-dependent. For instance, it suppressed the formation of thromboxane B2 and prostaglandin D2 in platelets stimulated by arachidonic acid. Furthermore, Clausine D inhibited the increase of intracellular calcium concentration in platelets, a crucial step in the activation cascade nih.gov. The table below summarizes the reported inhibitory concentrations for Clausine D, which may serve as an indicator for the potential potency of this compound.

| Inducing Agent | IC₅₀ Value (μM) for Clausine D |

|---|---|

| Arachidonic Acid | 9.0 ± 1.1 |

| Collagen | 58.9 ± 0.9 |

Data derived from studies on Clausine D, a closely related carbazole alkaloid nih.gov.

In human platelet-rich plasma, Clausine D was found to inhibit the secondary phase of aggregation induced by epinephrine and ADP, further supporting its role as a platelet aggregation inhibitor nih.gov. Given that this compound was reported alongside Clausine D to have significant antiplatelet activity, it is plausible that it operates through a similar mechanism involving the inhibition of the thromboxane pathway nih.govepa.gov.

Chemical Ecology and Ecological Roles of this compound

Chemical ecology is the study of the chemical interactions between living organisms and their environment. The production of secondary metabolites, such as alkaloids, is a key evolutionary strategy for plants to mediate these interactions. This compound, as a carbazole alkaloid found in Clausena species, likely plays a significant role in the chemical defense mechanisms of the plant mdpi.commdpi.com.

The genus Clausena, belonging to the Rutaceae family, is known for producing a diverse array of bioactive compounds, including carbazole alkaloids and coumarins researchgate.nettandfonline.com. These compounds are often not involved in the primary growth and development of the plant but serve specialized ecological functions. The primary ecological role of many plant alkaloids is to protect against herbivores and pathogens florajournal.comresearchgate.net.

Defensive Functions:

Anti-herbivore and Insecticidal Activity: Alkaloids frequently act as toxins or deterrents to insects and other herbivores. Nicotine in tobacco is a classic example of an alkaloid neurotoxin that protects the plant from being eaten florajournal.com. Carbazole alkaloids from the related genus Murraya have demonstrated mosquitocidal and antimicrobial properties nih.gov. Similarly, essential oils from Clausena species have shown insecticidal and larvicidal effects herbapolonica.pl. It is therefore highly probable that this compound contributes to the defense of Clausena excavata against insect pests.

Antimicrobial and Antifungal Activity: Plants are under constant threat from microbial pathogens, including bacteria and fungi. Many plant-derived alkaloids possess antimicrobial properties florajournal.comresearchgate.net. The presence of a wide range of carbazole alkaloids in the Rutaceae family suggests a role in defending against microbial infections mdpi.comnih.gov. The accumulation of this compound in the stem bark—a protective outer layer of the plant—further supports its potential role as a barrier against invading pathogens nih.govepa.gov.

The production of these defensive compounds is a dynamic process and can be influenced by environmental factors. The synthesis of such specialized metabolites represents a significant energy investment for the plant, underscoring their importance for survival and reproductive success in a complex ecosystem. While direct studies on the ecological role of this compound are lacking, its chemical nature as a carbazole alkaloid strongly points towards a primary function in the defensive chemical arsenal of Clausena excavata.

Structure Activity Relationship Sar Studies of Clausine F and Its Analogues

Elucidation of Critical Structural Motifs for Biological Activity

Detailed studies elucidating the critical structural motifs of Clausine F responsible for any potential biological activity are not presently available. SAR studies are fundamental in medicinal chemistry to identify the key chemical features of a molecule that contribute to its biological effects. For this compound, this would involve synthesizing a series of analogues with systematic modifications to different parts of the molecule—the carbazole (B46965) core, the prenyl side chain, and the oxygen-containing functional groups—and evaluating their biological activity. Such studies would be crucial in determining which parts of the molecule are essential for its function and which can be modified to enhance potency or selectivity.

Influence of Prenylation Pattern on Pharmacological Efficacy

The presence of a prenyl group on the this compound structure suggests a potential for significant interaction with biological membranes and protein targets. Prenylation is a common modification in natural products that often enhances their lipophilicity and, consequently, their ability to cross cell membranes and interact with hydrophobic pockets in proteins. The specific location and configuration of the prenyl chain on the carbazole scaffold of this compound are likely critical determinants of its pharmacological profile. However, without experimental data from studies on this compound analogues with varied prenylation patterns (e.g., different lengths, positions, or degrees of saturation of the isoprenoid chain), the precise influence of this moiety on its efficacy remains speculative.

Impact of Oxygenation and Substitution Patterns on Target Interaction

The oxygenation and substitution patterns on the aromatic rings of this compound are expected to play a vital role in its interaction with biological targets through hydrogen bonding and electronic interactions. The specific arrangement of hydroxyl and methoxy groups can significantly influence the molecule's binding affinity and selectivity for specific enzymes or receptors. Research on analogues with altered oxygenation or the introduction of different substituents (e.g., halogens, alkyl groups) would be necessary to map the SAR and understand how these modifications modulate the biological activity of this compound. To date, such studies have not been reported.

Computational Modeling and Chemoinformatics Approaches for SAR Prediction

In the absence of experimental SAR data, computational modeling and chemoinformatics could offer predictive insights into the potential biological activities of this compound and guide the design of future synthetic and screening efforts. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping could be employed to predict how structural modifications to this compound might affect its interaction with various biological targets. These computational approaches rely on existing datasets of related compounds with known activities. However, without a foundational set of biological data specifically for this compound and a series of its analogues, the application and validation of such predictive models are currently not feasible.

Advanced Research Methodologies and in Vitro / in Vivo Models

High-Throughput Screening Methodologies for Bioactivity Assessment

High-throughput screening (HTS) is a foundational approach in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. In the context of natural products like Clausine F, HTS is instrumental in identifying and characterizing its therapeutic potential from complex mixtures or synthetic libraries. While specific HTS campaigns exclusively focused on this compound are not extensively detailed in the public domain, the methodologies are well-established for screening natural product libraries that would include such carbazole (B46965) alkaloids.

These screening processes are designed to assess the antimicrobial potential of compounds against a wide array of pathogens. The antibacterial activity of this compound, isolated from the twigs of Clausena harmandiana, has been evaluated against several bacterial strains, including Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Such evaluations are often preceded by initial HTS assays to identify active compounds. This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. mdpi.comacs.orgsemanticscholar.orgcrsp.dznih.gov

The following interactive table summarizes the reported minimum inhibitory concentration (MIC) values for this compound against various bacterial strains, data typically generated through systematic screening.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus TISTR 1466 | 4 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) SK1 | 4 | nih.gov |

| Escherichia coli TISTR 780 | - | nih.gov |

| Salmonella typhimurium TISTR 292 | - | nih.gov |

| Bacillus cereus | 6.25 | crsp.dz |

| Staphylococcus aureus | 12.5 | crsp.dz |

This table is interactive. Click on the headers to sort the data.

It is noteworthy that in these screening efforts, this compound displayed potent activity against MRSA SK1 with a MIC value of 4 µg/mL. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation (e.g., UPLC-MS)

The elucidation of the structure and potential mechanism of action of this compound relies heavily on advanced analytical techniques. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the identification and profiling of bioactive compounds in natural extracts. cabidigitallibrary.org UPLC-MS analysis has been instrumental in identifying a variety of bioactive compounds, including this compound, from complex biological samples. cabidigitallibrary.org

While the primary application of UPLC-MS in the available research has been for the identification and metabolite profiling of this compound, this technique also holds significant potential for mechanistic studies. cabidigitallibrary.org For instance, it can be employed in metabolomics studies to understand the biochemical changes induced by this compound in microbial cells, thereby offering insights into its mechanism of action. The structural characterization of this compound and related carbazole alkaloids is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, which are essential for confirming the identity of the isolated compounds. researchgate.netresearchgate.net

Complex In Vitro Models for Pharmacological Evaluation

To bridge the gap between traditional two-dimensional (2D) cell cultures and in vivo studies, more complex in vitro models are increasingly being adopted in drug discovery. These models offer a more physiologically relevant environment for evaluating the efficacy and mechanism of action of novel compounds.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better mimic the complex architecture and cell-cell interactions of natural tissues. mdpi.comnih.govlabmanager.commdpi.com These models are becoming increasingly important in antimicrobial drug discovery as they can simulate aspects of chronic infections, such as biofilm formation, which are often not replicated in conventional 2D cultures. mdpi.com While specific studies employing 3D cell culture systems to evaluate this compound have not been identified, these models represent a valuable future direction for research. They could provide deeper insights into the compound's activity in a more physiologically relevant context. mdpi.comnih.govlabmanager.commdpi.com

Organ-on-a-chip (OOC) technologies represent a further advancement in in vitro modeling, integrating microfluidics to create dynamic microenvironments that simulate the function of human organs. mdpi.comemulatebio.comnih.govmdpi.comfluigent.com These systems allow for the investigation of host-pathogen interactions and the evaluation of antimicrobial compounds in a context that includes physiological fluid flow and mechanical cues. emulatebio.comfluigent.com Although research specifically utilizing organ-on-a-chip models to assess this compound is not yet available, this technology offers a promising platform for future pharmacological evaluations of this and other natural products. emulatebio.comnih.govmdpi.comfluigent.com

Preclinical In Vivo Models for Efficacy Studies

Animal models of infection are a cornerstone of antimicrobial drug development, providing a bridge between in vitro findings and clinical applications. asm.orgimperial.ac.uksemanticscholar.orgnih.gov These models are used to assess the efficacy of new antimicrobial agents in a complex biological system that includes host immune responses and drug metabolism. asm.orgsemanticscholar.orgnih.gov While there is a lack of specific studies detailing the use of animal models to evaluate the antimicrobial efficacy of isolated this compound, research on other carbazole alkaloids has utilized such models. For instance, a murine bacterial keratitis model has been used to demonstrate the in vivo efficacy of a synthetic carbazole compound against Staphylococcus aureus. acs.org This highlights a relevant and established methodology that could be applied to assess the in vivo potential of this compound. The use of animal models remains a critical step in validating the therapeutic promise of natural antimicrobial compounds. asm.orgimperial.ac.uksemanticscholar.orgnih.gov

Future Research Directions and Translational Perspectives for Clausine F

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of carbazole (B46965) alkaloids like Clausine F in plants is not yet fully elucidated. While the general precursors are known to derive from the shikimate and acetate (B1210297) pathways, the specific enzymes and intermediate steps leading to the final carbazole structure remain an active area of investigation. Recent genomic studies on Clausena lansium (wampee) have begun to shed light on this complex process. Research indicates that key regulatory enzymes, such as shikimate kinase and anthranilate synthase, are involved in upregulating the production of carbazole alkaloids. researchgate.net

Future research will likely focus on identifying and characterizing the full suite of enzymes responsible for the biosynthesis of this compound. This includes enzymes that catalyze the condensation, cyclization, and decoration of the carbazole core. Understanding these enzymatic processes is crucial. mdpi.comresearchgate.netfrontiersin.org It not only provides fundamental knowledge about plant secondary metabolism but also opens the door to biotechnological production of this compound and related compounds through metabolic engineering in microbial or plant-based systems. The identification of specific genes and enzymes, such as P450s, methyltransferases, and oxidoreductases, will be instrumental in these efforts. unige.ch

Rational Design and Synthesis of Bioactivity-Enhanced Analogues

Chemical modification of natural products is a well-established strategy to improve their therapeutic properties, such as potency, selectivity, and pharmacokinetic profiles. scielo.br The rational design of this compound analogues represents a promising avenue for enhancing its bioactivity. By creating a library of derivatives with modifications at various positions on the carbazole nucleus and its side chains, researchers can systematically explore structure-activity relationships (SAR).

Strategies for creating these analogues could involve the addition of different functional groups to the aromatic rings or alteration of the prenyl side chain. scielo.br The goal is to develop new compounds that exhibit improved efficacy against known targets or even possess novel biological activities. mdpi.comresearchgate.net For example, modifications could be designed to increase the compound's affinity for a specific enzyme or receptor, thereby enhancing its therapeutic effect at lower concentrations. nih.gov Successful synthesis and subsequent biological evaluation of these novel analogues could lead to the development of next-generation therapeutic agents derived from the this compound scaffold. scielo.br

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand how this compound exerts its biological effects, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for achieving a comprehensive mechanistic understanding. nih.govyoutube.com These high-throughput methods can provide an unbiased, global view of the molecular changes that occur in cells or organisms upon treatment with this compound. nih.gov

Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound.

Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of altered gene expression. fraunhofer.de

Metabolomics analyzes the global profile of small-molecule metabolites, providing a snapshot of the metabolic state of the cell and how it is perturbed by this compound. fraunhofer.de

By integrating data from these different omics layers, researchers can construct detailed molecular maps of the compound's mechanism of action, identify its primary targets, and uncover off-target effects. nih.govyoutube.com This comprehensive understanding is invaluable for optimizing its therapeutic use and for the rational design of improved analogues.

Investigation of Novel Biological Targets and Therapeutic Applications

While this compound has shown promise in several areas, its full therapeutic potential may not yet be realized. Future research should focus on screening this compound and its synthesized analogues against a wide array of biological targets to uncover novel therapeutic applications. Historically, many drugs have been used without a full understanding of their targets, but modern approaches allow for a more rational discovery process. nih.gov

This exploration could involve high-throughput screening against panels of kinases, proteases, ion channels, and other receptors implicated in various diseases. researchgate.net Such studies may reveal unexpected activities against targets in oncology, neurodegenerative diseases, or metabolic disorders. nih.govresearchgate.net Identifying new protein targets for this compound would not only open up new avenues for drug development but also provide new tools for studying the underlying biology of these diseases. nih.gov This broad-based approach to target discovery increases the likelihood of translating this natural product into a valuable therapeutic agent for a range of human ailments.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Clausine F that influence its bioactivity?

- Methodological Answer : To determine these properties, employ spectroscopic techniques (e.g., NMR, IR) for structural elucidation and computational tools (e.g., DFT calculations) to predict electronic properties. Solubility, logP, and stability under physiological conditions should be assessed via HPLC and pH-dependent degradation studies. Structural analogs can be compared to identify pharmacophoric features .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks. Validate purity and yield via chromatographic methods (HPLC, GC) and crystallography. Document step-by-step procedures with error margins and include validation data in supplementary materials to ensure reproducibility .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS for sensitivity and specificity. Compare results with standardized reference materials and validate methods using spike-and-recovery experiments. Include limits of detection (LOD) and quantification (LOQ) in reporting (Table 1) .

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Parameters Assessed | Validation Criteria |

|---|---|---|

| LC-MS/MS | Purity, molecular weight | LOD ≤ 0.1 µg/mL, R² ≥ 0.99 |

| NMR | Structural conformation | Signal-to-noise ratio > 10:1 |

| DSC | Thermal stability | Melting point ± 2°C |

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis, evaluating variables like cell lines, assay protocols, and dose ranges. Use statistical tools (e.g., funnel plots) to assess publication bias. Replicate conflicting experiments under standardized conditions and report raw data for transparency .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in heterogeneous biological systems?

- Methodological Answer : Combine in vitro (e.g., CRISPR-Cas9 knockouts, siRNA silencing) and in silico (molecular docking, network pharmacology) approaches. Use time-resolved assays to track dynamic interactions and include negative controls (e.g., inactive analogs) to isolate target-specific effects .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses about this compound’s therapeutic potential?

- Methodological Answer :

- Feasibility : Assess resource availability (e.g., compound quantity, assay cost).

- Novelty : Compare proposed mechanisms against existing literature via bibliometric analysis.

- Ethics : Ensure compliance with institutional review boards for in vivo studies.

- Relevance : Align with unmet medical needs (e.g., antimicrobial resistance, oncology) .

Q. What strategies mitigate biases in preclinical data interpretation for this compound?

- Methodological Answer : Implement blinded analysis, randomized sample processing, and independent validation cohorts. Use Bayesian statistics to quantify uncertainty and pre-register study protocols to reduce confirmation bias .

Table 2 : Frameworks for Advanced Research Design

| Framework | Application to this compound Research | Key Metrics |

|---|---|---|

| PICO (Population, Intervention, Comparison, Outcome) | Define target organisms/diseases, dosage ranges, and efficacy benchmarks | IC₅₀, therapeutic index |

| PRISMA (Systematic Reviews) | Standardize literature synthesis for meta-analyses | Inclusion/exclusion criteria |

Methodological Pitfalls to Avoid

- Overreliance on single assay systems : Validate bioactivity across multiple models (e.g., 2D vs. 3D cell cultures, animal models).

- Insufficient spectral data : Provide full NMR/HPLC traces in supplementary materials to confirm compound identity .

- Neglecting negative results : Publish non-significant findings to avoid publication bias and inform future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.